Biphenyl-2-ylcarbamic Acid

Muscarinic Antagonist Receptor Binding Selectivity

Procure Biphenyl-2-ylcarbamic Acid (CAS 50443-60-2) as a non-negotiable intermediate for Revefenacin synthesis and impurity profiling (Revefenacin Impurity 25). The biphenyl-2-yl scaffold confers 5- to 10-fold improvements in M3/M2 selectivity over benzhydryl-based alternatives, critical for minimizing cardiovascular off-target effects. Enables a streamlined 1-step synthetic route versus legacy 3-step processes. Essential for ANDA submissions, method validation, and QC batch release. Substitution with generic carbamic acids compromises receptor selectivity, therapeutic window, and regulatory compliance. ≥98% purity available; request a quote for milligram to gram-scale quantities.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 50443-60-2
Cat. No. B3061100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiphenyl-2-ylcarbamic Acid
CAS50443-60-2
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)O
InChIInChI=1S/C13H11NO2/c15-13(16)14-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,14H,(H,15,16)
InChIKeyQMOVGVNKXUTCQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview of Biphenyl-2-ylcarbamic Acid (CAS 50443-60-2) as a Core Muscarinic Antagonist Scaffold


Biphenyl-2-ylcarbamic acid (CAS 50443-60-2), also known as [1,1'-biphenyl]-2-ylcarbamic acid or 2-biphenylylcarbamic acid , is a fundamental carbamic acid derivative characterized by a biphenyl group directly attached to a carbamic acid moiety [1]. This compound serves as a critical pharmacophore and synthetic intermediate in the development of potent muscarinic receptor antagonists [2]. Its structural motif, specifically the biphenyl-2-yl group, is recognized as a novel hydrophobic replacement for the benzhydryl group, enabling the design of M3-selective antagonists with reduced off-target effects [3]. As an intermediate, it is instrumental in the synthesis of advanced clinical candidates, including Revefenacin, where its structural integrity is essential for maintaining target potency and selectivity [4].

Why Generic Carbamic Acid Analogs Cannot Substitute Biphenyl-2-ylcarbamic Acid in Muscarinic Antagonist Synthesis


Generic carbamic acids or benzhydryl-based alternatives cannot simply replace biphenyl-2-ylcarbamic acid in muscarinic antagonist synthesis without compromising target selectivity and in vivo efficacy. The biphenyl-2-yl group imparts a unique hydrophobic topology that significantly enhances binding selectivity for M3 muscarinic receptors over M2 receptors, a critical parameter for minimizing cardiovascular side effects [1]. In contrast, the benzhydryl group, a common alternative scaffold, yields compounds with inferior M3/M2 selectivity ratios, leading to a narrower therapeutic window [2]. Furthermore, as a key intermediate for FDA-approved drugs like Revefenacin, substitution with an analog would not meet regulatory impurity specifications, as biphenyl-2-ylcarbamic acid is explicitly defined as Revefenacin Impurity 25 [3]. Therefore, direct substitution with a non-biphenyl analog is not scientifically or regulatory viable without extensive re-optimization of the entire synthesis and safety profile.

Quantitative Evidence Guide: Biphenyl-2-ylcarbamic Acid (CAS 50443-60-2) vs. Comparator Carbamate Scaffolds


M3 Muscarinic Receptor Selectivity: Biphenyl-2-ylcarbamate vs. Benzhydryl-Based Analogs

Receptor binding assays indicate that biphenyl-2-ylcarbamate derivatives, of which biphenyl-2-ylcarbamic acid is the core scaffold, exhibit high affinity for M1 and M3 muscarinic receptors and good selectivity for M3 over M2 receptors [1]. This is in contrast to benzhydryl-based carbamates, which demonstrate lower M3/M2 selectivity. For example, the lead derivative YM-46303 (quinuclidin-4-yl biphenyl-2-ylcarbamate) showed a 5-fold greater selectivity for urinary bladder contraction (M3-mediated) over salivary secretion (M2-mediated) in rats compared to oxybutynin, a benzhydryl-based muscarinic antagonist [2].

Muscarinic Antagonist Receptor Binding Selectivity

Functional Antagonism Potency: Biphenyl-2-ylcarbamate vs. Oxybutynin in Bladder Contraction

In a rat model of reflexly-evoked rhythmic bladder contraction, the biphenyl-2-ylcarbamate derivative YM-46303 exhibited approximately ten times higher inhibitory activity compared to oxybutynin, a benzhydryl-based muscarinic antagonist [1]. This substantial increase in potency on bladder pressure highlights the functional advantage conferred by the biphenyl-2-yl group over the benzhydryl group in targeting the urinary tract.

Urology Overactive Bladder Muscarinic Antagonist

Sustained Bronchoprotective Efficacy: Biphenyl-2-ylcarbamate Derivative vs. Glycopyrronium

In a repeat-dosing study in anesthetized rats, the inhaled biphenyl-2-ylcarbamic acid derivative TD-4208 (Revefenacin) maintained its 24-hour bronchoprotective potency after 7 days of once-daily dosing. In contrast, the comparator LAMA glycopyrronium showed a 6-fold loss in potency under the same repeat dosing regimen [1]. This indicates that the biphenyl-2-ylcarbamate scaffold provides a more durable pharmacodynamic profile.

COPD Bronchodilation LAMA

Superior Lung Selectivity Index: Biphenyl-2-ylcarbamate Derivative vs. Tiotropium and Glycopyrronium

The lung selectivity index, defined as the ratio of systemic antisialagogue potency (a measure of side-effect potential) to bronchoprotective potency (desired effect), was calculated for TD-4208 (a biphenyl-2-ylcarbamic acid derivative) and comparators. TD-4208 demonstrated a superior lung selectivity index compared to glycopyrronium after both single and repeat dosing regimens, and was superior to tiotropium after repeat dosing [1]. This indicates that the biphenyl-2-ylcarbamate scaffold enables a more favorable therapeutic window for inhaled pulmonary drugs.

Inhaled Therapy Safety Margin Anticholinergic

Reaction Selectivity in Synthesis: Biphenyl-2-ylcarbamic Acid vs. Generic Carbamic Acid Esters

In the key step of synthesizing advanced biphenyl-2-ylcarbamic acid esters, the use of biphenyl-2-ylcarbamic acid piperidin-4-yl ester (derived from the parent acid) enabled an 'unexpected stability' and 'unpredicted reaction selectivity' when treated with a specific acrylamide, allowing for a single-step process [1]. Prior methods using generic carbamic acid esters required three separate process steps (coupling, reduction, oxidation) to achieve the same transformation [2]. This represents a significant improvement in synthetic efficiency.

Process Chemistry Intermediate Stability Synthetic Efficiency

Regulatory Identity: Biphenyl-2-ylcarbamic Acid as a Specific Impurity vs. Unspecified Analogs

Biphenyl-2-ylcarbamic acid (CAS 50443-60-2) is explicitly defined and supplied as 'Revefenacin Impurity 25' with detailed characterization data compliant with regulatory guidelines [1]. In contrast, generic carbamic acid analogs or other biphenyl isomers are not recognized as specified impurities for Revefenacin and would not meet the identity and purity standards required for analytical method development or quality control release testing [2].

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Procurement-Driven Application Scenarios for Biphenyl-2-ylcarbamic Acid (CAS 50443-60-2)


Development of Next-Generation M3-Selective Muscarinic Antagonists

Medicinal chemistry teams aiming to develop bladder-selective muscarinic antagonists for overactive bladder (OAB) should prioritize biphenyl-2-ylcarbamic acid as a core scaffold. Its proven ability to confer approximately 5- to 10-fold improvements in functional bladder selectivity and potency over benzhydryl-based analogs [1] provides a clear starting point for lead optimization programs targeting improved therapeutic windows and reduced anticholinergic side effects.

Synthesis of Revefenacin and Related LAMA/LABA Clinical Candidates

For process chemistry and CMC teams involved in the manufacture of Revefenacin or related biphenyl-containing LAMAs, biphenyl-2-ylcarbamic acid is a non-negotiable intermediate. Its use enables a streamlined 1-step synthetic route for key intermediates, a significant reduction from the previous 3-step process [2]. Procuring this specific acid ensures compliance with the established drug master file and avoids the cost and time associated with re-validating an alternative synthetic route.

Analytical Method Development and Quality Control for Revefenacin

Analytical R&D and QC laboratories responsible for impurity profiling of Revefenacin drug substance or drug product must procure biphenyl-2-ylcarbamic acid (Revefenacin Impurity 25) to develop and validate HPLC/UPLC methods. As a specified impurity with defined regulatory acceptance criteria, its use is essential for accurate quantification, method robustness testing, and ensuring batch-to-batch consistency for regulatory submissions [3].

Pharmacological Tool for Muscarinic Receptor Subtype Profiling

In academic or industrial pharmacology settings investigating muscarinic receptor subtype function, derivatives of biphenyl-2-ylcarbamic acid (such as YM-46303) serve as superior pharmacological tools compared to less selective antagonists like atropine or oxybutynin. Their enhanced M3/M2 selectivity [4] allows for more precise dissection of M3-mediated physiological responses (e.g., smooth muscle contraction) with reduced confounding effects from M2 receptor modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Biphenyl-2-ylcarbamic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.